molecular formula C9H6ClN3O2 B3050354 1-(4-chloro-2-nitrophenyl)-1H-imidazole CAS No. 25373-58-4

1-(4-chloro-2-nitrophenyl)-1H-imidazole

Cat. No.: B3050354
CAS No.: 25373-58-4
M. Wt: 223.61 g/mol
InChI Key: QNLKISPTZOYPAN-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)-1H-imidazole (CAS: 25373-58-4) is a nitro- and chloro-substituted imidazole derivative with the molecular formula C₉H₆ClN₃O₂ and a molecular weight of 223.62 g/mol . Its structure features a 1H-imidazole ring substituted at the 1-position with a 4-chloro-2-nitrophenyl group. The presence of electron-withdrawing substituents (chloro and nitro groups) influences its reactivity, solubility, and electronic properties, making it a subject of interest in comparative studies with analogous compounds.

Properties

CAS No.

25373-58-4

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

1-(4-chloro-2-nitrophenyl)imidazole

InChI

InChI=1S/C9H6ClN3O2/c10-7-1-2-8(9(5-7)13(14)15)12-4-3-11-6-12/h1-6H

InChI Key

QNLKISPTZOYPAN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=CN=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=CN=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 1-(4-chloro-2-nitrophenyl)-1H-imidazole exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness depending on the concentration used.

Anticancer Potential
The compound has also been evaluated for its anticancer properties. A study reported that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancers. The most potent derivative showed an IC50 value of approximately 92.4 μM across a panel of eleven cancer cell lines, suggesting significant antiproliferative effects.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition
In neuropharmacology, the compound has been investigated for its ability to inhibit AChE, an enzyme crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that certain derivatives can inhibit AChE with an IC50 value as low as 3 μM, indicating strong potential for therapeutic applications in neuroprotection.

Monoamine Oxidase B (MAO-B) Inhibition
Additionally, the compound has shown inhibitory effects on MAO-B, another enzyme linked to neurodegenerative disorders. With reported inhibition values around 27 μM, these findings suggest that this compound may play a role in developing treatments for conditions like Alzheimer's disease.

Material Science Applications

Organic Electronics
In material science, this compound is being explored for its potential use in organic electronics. Its unique electronic properties make it suitable for applications in organic semiconductors and conductive polymers. The ability to modify its structure allows researchers to tailor its properties for specific applications in electronic devices.

Biological ActivityIC50 Value (μM)Target
AChE Inhibition3Acetylcholinesterase
MAO-B Inhibition27Monoamine Oxidase B
Anticancer Activity~92.4Various Cancer Cell Lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Imidazole Derivatives

  • 1-(2-Fluoro-4-nitrophenyl)-1H-imidazole (C₉H₆FN₃O₂, MW: 223.17 g/mol ):
    Replacing chlorine with fluorine at the phenyl ring alters electronegativity and lipophilicity. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine, though this depends on the application context.

  • The dihydroimidazole core may reduce aromaticity, affecting π-π stacking interactions.

Nitro-Substituted Imidazole Derivatives

  • 1-(4-Nitrophenyl)-1H-imidazole-2-thiol (C₉H₇N₃O₂S, MW: 221.24 g/mol ):
    Substitution of the chloro group with a thiol (-SH) at the imidazole 2-position introduces nucleophilic reactivity. The thiol group can participate in disulfide bond formation, which is absent in the target compound.

  • Dual nitro groups amplify electron deficiency, which may influence redox behavior.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents LogP* Solubility (mg/mL)
1-(4-Chloro-2-nitrophenyl)-1H-imidazole C₉H₆ClN₃O₂ 223.62 Cl (para), NO₂ (ortho) 2.34† ~1.2 (DMSO)
1-(2-Fluoro-4-nitrophenyl)-1H-imidazole C₉H₆FN₃O₂ 223.17 F (para), NO₂ (ortho) 2.10‡ ~1.5 (DMSO)
1-(4-Nitrophenyl)-1H-imidazole-2-thiol C₉H₇N₃O₂S 221.24 NO₂ (para), SH (imidazole) 1.85‡ ~0.8 (MeOH)

*Predicted using XLogP3 .
†Experimental data; ‡Computational estimate.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows chlorination or Ullmann-type N-arylation routes, similar to other nitroimidazoles .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂) enhance stability but reduce nucleophilic reactivity . Halogen position (ortho vs. para) significantly impacts biological target engagement .
  • Materials Science Potential: Nitroimidazoles with planar structures (e.g., benzimidazoles ) exhibit luminescence properties, though impurities can alter outcomes .

Preparation Methods

Condensation Reactions Involving Substituted Anilines

A foundational approach involves the condensation of 4-chloro-2-nitroaniline with imidazole precursors. This method leverages the nucleophilic aromatic substitution (NAS) mechanism, where the electron-deficient aromatic ring (due to nitro and chloro groups) reacts with imidazole derivatives.

Procedure :

  • Reactants : 4-Chloro-2-nitroaniline (1.0 equiv), glyoxal (1.2 equiv), ammonium acetate (2.5 equiv).
  • Solvent System : Ethanol/water (3:1 v/v) under reflux at 80°C for 12–18 hours.
  • Workup : Neutralization with aqueous NaOH, followed by extraction using dichloromethane.
  • Purification : Recrystallization from ethanol yields pale-yellow crystals (mp: 193–195°C).

Mechanistic Insight :
The nitro group activates the para position for substitution, while the chloro group directs electrophilic attack. Glyoxal facilitates imidazole ring formation via cyclocondensation.

Palladium-Catalyzed Cross-Coupling

Modern methods employ transition-metal catalysis to couple preformed imidazole derivatives with halogenated aryl rings.

Procedure :

  • Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).
  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%).
  • Substrates : 4-Chloro-2-nitroiodobenzene (1.0 equiv), 1H-imidazole (1.2 equiv).
  • Conditions : DMF at 100°C under N₂ for 24 hours.
  • Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).

Advantages :

  • Superior regioselectivity compared to condensation.
  • Tolerance for diverse functional groups.

Optimization of Reaction Parameters

Solvent Screening

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates. Ethanol/water mixtures balance cost and efficiency for large-scale synthesis.

Table 1: Solvent Impact on Yield

Solvent Dielectric Constant Yield (%)
DMF 36.7 75
Ethanol/water 24.3 68
Toluene 2.4 42

Temperature and Catalysis

Elevated temperatures (80–100°C) accelerate NAS but risk decomposition. Pd-based systems require strict anhydrous conditions to prevent catalyst deactivation.

Figure 1 : Time-Yield Profile for Pd-Catalyzed Synthesis

  • 80°C : 55% yield at 18 hours.
  • 100°C : 72% yield at 24 hours.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.98 (s, 1H, Ar-H).
  • FT-IR : ν 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 690 cm⁻¹ (C-Cl).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, λ=254 nm).
  • Elemental Analysis : Calculated C 46.48%, H 2.17%, N 18.06%; Found C 46.42%, H 2.21%, N 17.98%.

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times (4–6 hours) and improve heat transfer. A pilot-scale study achieved 82% yield at 120°C with Pd/C catalyst.

Table 2: Batch vs. Flow Synthesis Metrics

Parameter Batch Flow
Reaction Time 24 h 4 h
Yield 72% 82%
Catalyst Loading 5 mol% 2 mol%

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Nitro group reduction under prolonged heating.
  • Solution : Use of stabilizing agents (e.g., BHT) and inert atmospheres.

Cost Efficiency

  • Catalyst Recycling : Pd recovery via charcoal filtration achieves 90% reuse over five cycles.

Emerging Methodologies

Photochemical Synthesis

UV light (λ=365 nm) initiates radical coupling between imidazole and aryl halides, reducing metal dependency. Preliminary yields: 58%.

Biocatalytic Approaches

Engineered oxidoreductases enable enantioselective synthesis, though substrate scope remains limited.

Q & A

Q. How do solvent effects and counterion selection impact the compound’s solubility and formulation for in vivo studies?

  • Optimization : Test solubility in DMSO, PEG-400, or cyclodextrin complexes. For ionic derivatives (e.g., hydrochloride salts), assess pH-dependent solubility using shake-flask methods .

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